molecular formula C18H13FO5 B2521746 (Z)-2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 900871-97-8

(Z)-2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid

Cat. No.: B2521746
CAS No.: 900871-97-8
M. Wt: 328.295
InChI Key: XORSCMFVBIBCMW-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a useful research compound. Its molecular formula is C18H13FO5 and its molecular weight is 328.295. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Applications

Research into derivatives of similar molecular frameworks, such as thiazolone derivatives, has demonstrated significant anticancer and antimicrobial activities. For instance, specific derivatives have shown high antibacterial and antifungal activity, with substantial effects against human breast cancer cell lines MCF-7 and BT-474. This suggests the potential of structurally related compounds for developing new antimicrobial agents and cancer therapeutics (Pansare et al., 2019).

Crystal Structure and Coordination Chemistry

The study of compounds with fluorobenzene components has contributed to the understanding of crystal structures and coordination chemistry. For example, research on bis(μ-2-fluorobenzoato) complexes with zinc has detailed intricate crystal packing driven by hydrogen bonding, showcasing the role of fluorinated compounds in designing materials with specific structural properties (Hökelek et al., 2009).

Frustrated Lewis Pair Chemistry

Investigations into frustrated carbene-borane Lewis pairs have shed light on their ability to activate dihydrogen (H2) and tetrahydrofuran (THF), a process relevant for catalysis and synthetic applications. This research underscores the versatility of fluoro-organic compounds in facilitating unique chemical reactions (Kronig et al., 2011).

Vibrational Spectroscopy and Theoretical Studies

The vibrational spectra of related compounds, such as 2-(4-fluorobenzylideneamino) propanoic acid, have been analyzed both experimentally and theoretically to confirm their structures and explore their properties. Such studies are fundamental in the design and synthesis of novel compounds with potential pharmacological activities (Ruan Min, 2008).

Unconventional Crystalline Hydrates

Research on the crystalline hydrates of complex organic compounds, including those with benzofuran components, provides insights into solid form stability, transformation pathways, and the interplay of temperature, water activity, and pH. This research is critical for pharmaceutical development and the understanding of compound behavior under various conditions (Braun et al., 2015).

Properties

IUPAC Name

2-[[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO5/c1-10(18(21)22)23-13-5-6-14-15(9-13)24-16(17(14)20)8-11-3-2-4-12(19)7-11/h2-10H,1H3,(H,21,22)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORSCMFVBIBCMW-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.